molecular formula C10H17NO2 B1466971 Tert-butyl pent-1-yn-3-ylcarbamate CAS No. 1691917-59-5

Tert-butyl pent-1-yn-3-ylcarbamate

Cat. No.: B1466971
CAS No.: 1691917-59-5
M. Wt: 183.25 g/mol
InChI Key: RBTXZJOEDUPLAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented . For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which influences the physical and chemical properties of the compound. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo[1.1.1]pentane, indicating a strong tertiary C-H bond.


Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions . They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl group’s influence is also seen in the organogelation of π-gelators, which can lead to the development of efficient chemosensors .


Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the presence of the tert-butyl group. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo[1.1.1]pentane, indicating a strong tertiary C-H bond.

Scientific Research Applications

Process Development and Synthesis

A study by Li et al. (2012) details the scalable synthesis of an intermediate used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, showcasing the application of tert-butyl pent-1-yn-3-ylcarbamate derivatives in medicinal chemistry. The synthesis involves a modified Kulinkovich–Szymoniak cyclopropanation, demonstrating the compound's utility in complex organic syntheses (Wenjie Li et al., 2012).

Material Science Applications

Research by Saxena et al. (2006) on epoxy-tert-butyl poly(cyanoarylene ether) blends highlights the material's phase morphology, fracture toughness, and mechanical properties. This study illustrates the impact of tert-butyl derivatives on enhancing the physical properties of polymers, contributing to advancements in materials science (A. Saxena et al., 2006).

Structural Characterization

Aouine et al. (2016) characterized the structure of a tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This work demonstrates the application of tert-butyl derivatives in analytical chemistry, specifically in the elucidation of complex molecular structures (Younas Aouine et al., 2016).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials . This suggests that “Tert-butyl pent-1-yn-3-ylcarbamate” and similar compounds could have significant applications in the future.

Properties

IUPAC Name

tert-butyl N-pent-1-yn-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-6-8(7-2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTXZJOEDUPLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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